molecular formula C42H82NO10P B12070414 Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)

Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1'-(3'-oleoyl-2'-hydroxy)-glycerol (ammonium salt)

Cat. No.: B12070414
M. Wt: 792.1 g/mol
InChI Key: YRFISMFFADMBIY-ZGWGUCJNSA-N
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Description

Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1’-(3’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) is a complex lipid molecule It is a type of lysophospholipid, which are known for their roles in cellular signaling and membrane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1’-(3’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The oleoyl groups can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1’-(3’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cellular signaling and membrane dynamics.

    Industry: Utilized in the development of lipid-based products and formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular membranes and signaling pathways. It can modulate membrane fluidity and participate in signaling cascades by interacting with specific receptors and enzymes. The molecular targets include lysophosphatidic acid receptors and various kinases involved in lipid signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Oleoyl-2-hydroxy-sn-glycero-3-phosphatidylethanolamine: A similar lysophospholipid with comparable properties.

    1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate: Another related compound with distinct biological activities.

Uniqueness

What sets Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-1’-(3’-oleoyl-2’-hydroxy)-glycerol (ammonium salt) apart is its specific structure, which allows for unique interactions with cellular components. Its dual oleoyl groups and phosphate linkage provide distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C42H82NO10P

Molecular Weight

792.1 g/mol

IUPAC Name

azane;[2-hydroxy-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17+,20-18+;

InChI Key

YRFISMFFADMBIY-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COP(=O)(OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC)O.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N

Origin of Product

United States

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